

Introduction: The Strategic Importance of Fluorinated Scaffolds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-4-hydroxybenzaldehyde**

Cat. No.: **B106929**

[Get Quote](#)

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The **3-Fluoro-4-hydroxybenzaldehyde** scaffold stands as a particularly valuable building block, offering a unique combination of reactive functional groups and the subtle yet profound influence of a fluorine substituent. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core chemical properties, synthetic methodologies, reactivity profile, and key applications of this versatile intermediate.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is paramount for its effective utilization in synthesis and application. **3-Fluoro-4-hydroxybenzaldehyde** is a beige to pale brown crystalline solid at room temperature.^{[1][2]} Its key physical and chemical identifiers are summarized below.

Physicochemical Properties

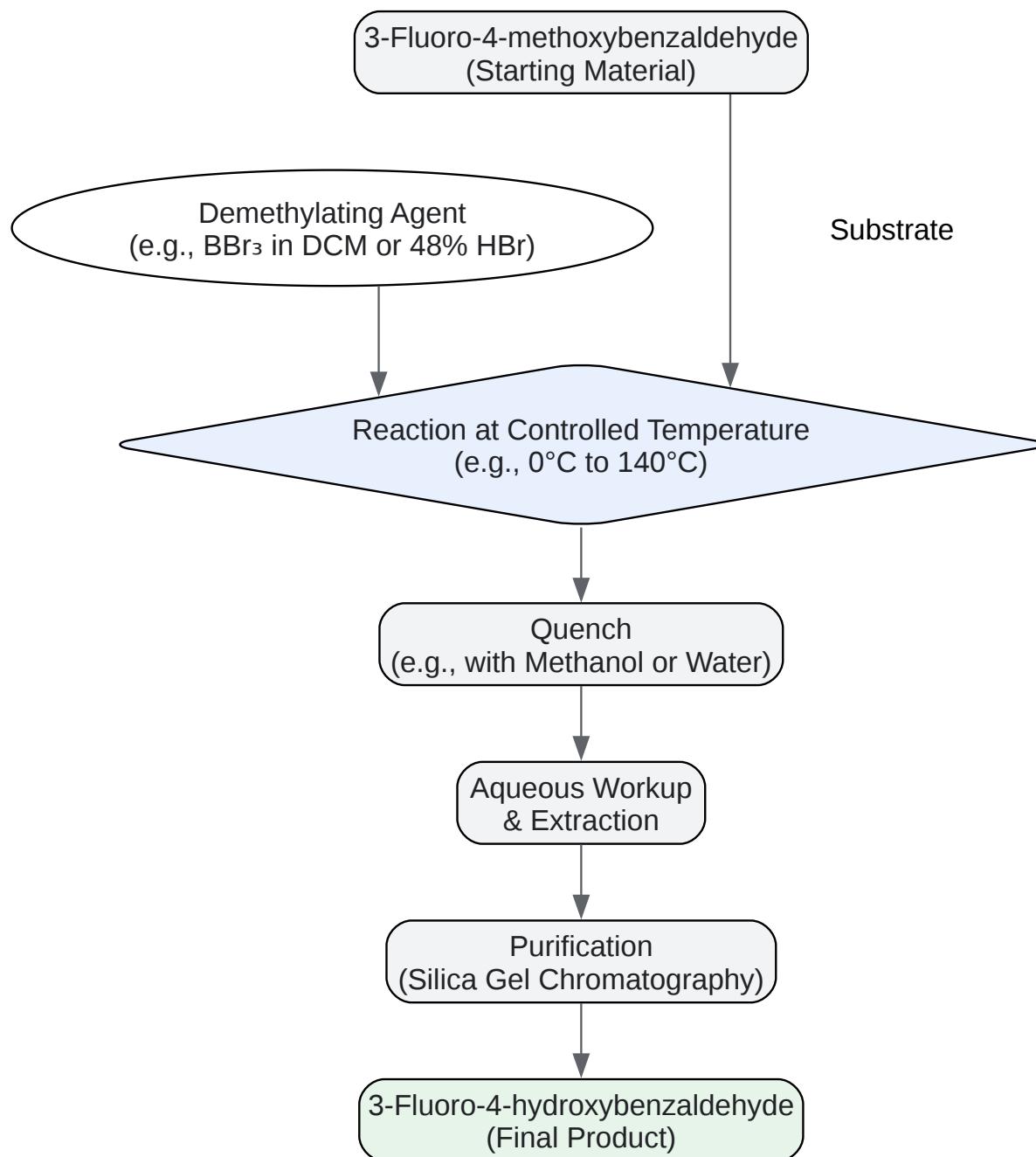
The introduction of a fluorine atom ortho to the hydroxyl group and meta to the aldehyde significantly influences the molecule's electronic distribution, acidity, and intermolecular interactions, which is reflected in its physical properties.

Property	Value	Source
CAS Number	405-05-0	[3] [4]
Molecular Formula	C ₇ H ₅ FO ₂	[3] [5]
Molecular Weight	140.11 g/mol	[3] [5]
IUPAC Name	3-fluoro-4-hydroxybenzaldehyde	[3]
Melting Point	120-127 °C	[1] [2] [5]
Appearance	White to cream to pale brown solid/powder	[1] [2]
SMILES	C1=CC(=C(C=C1C=O)F)O	[3]
InChI Key	QSBHJTCAPWOIIE-UHFFFAOYSA-N	[3]

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The presence of the fluorine atom introduces characteristic couplings, particularly in NMR spectroscopy.

Spectroscopy	Key Data Points	Source
¹ H NMR	$\delta \sim 9.86$ (s, 1H, CHO), $\delta 7.62$ - 7.67 (m, 2H, aromatic), δ ~ 7.16 (m, 1H, aromatic), δ ~ 6.04 (s, 1H, OH) (in CDCl ₃)	[5]
¹³ C NMR	Data shows characteristic C-F coupling constants (e.g., ³ J _{CF} ≈ 1.6 Hz for C5-F3)	[6]
Mass Spec (GC-MS)	m/z Top Peak: 139, m/z 2nd Highest: 140, m/z 3rd Highest: 111	[3]
FTIR	Available data confirms the presence of O-H, C=O, and C- F functional groups.	[3]


Expert Insight: The ¹H NMR spectrum is particularly informative. The downfield shift of the aldehyde proton (~9.86 ppm) is characteristic. The hydroxyl proton is typically broad and exchangeable with D₂O. The aromatic region shows complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling. In ¹³C NMR, the carbon atoms near the fluorine will appear as doublets due to C-F coupling, providing crucial structural confirmation.

Part 2: Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of **3-Fluoro-4-hydroxybenzaldehyde** involves the demethylation of its readily available methoxy precursor, 3-Fluoro-4-methoxybenzaldehyde. This approach is favored due to the high efficiency and selectivity of ether cleavage reactions on electron-rich aromatic rings.

Synthesis Workflow: Demethylation Pathway

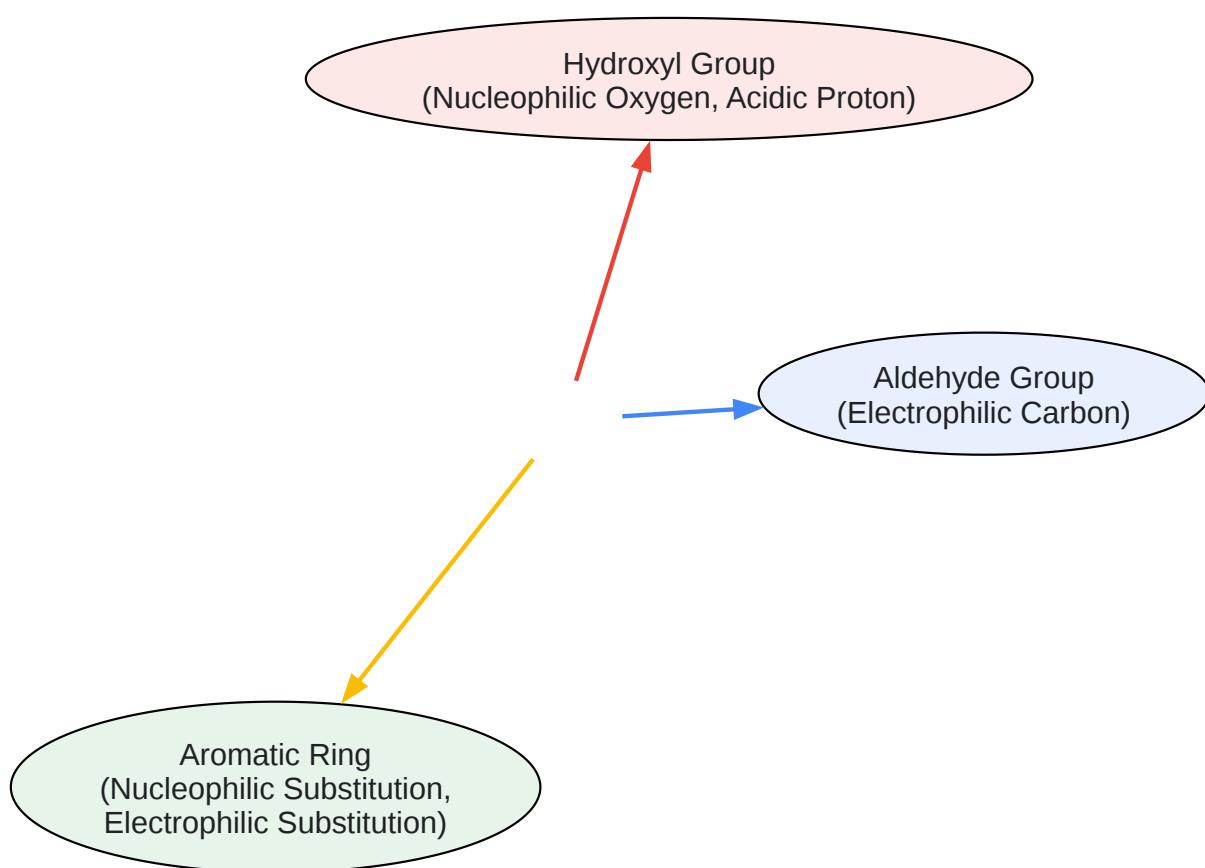
The general workflow involves the use of a strong Lewis acid or a protic acid to selectively cleave the aryl-O-methyl bond, which is more labile than the C-F or C-CHO bonds under these conditions.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Fluoro-4-hydroxybenzaldehyde**.

Detailed Experimental Protocol (Demethylation with HBr)

This protocol is adapted from established literature procedures and represents a robust method for obtaining the target compound.^[5]


Self-Validating System: The success of this protocol is validated by monitoring the disappearance of the starting material via Thin Layer Chromatography (TLC) and confirmed by the ¹H NMR and melting point of the final product, which should align with reference values.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-methoxybenzaldehyde (e.g., 5.00 g, 32.5 mmol).
- **Reagent Addition:** Under an inert atmosphere (e.g., Argon), add 48% aqueous hydrobromic acid (HBr) (e.g., 30 mL).
 - **Causality Explanation:** HBr is a strong acid that protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion (SN₂ mechanism), thus cleaving the O-CH₃ bond. The high temperature is required to overcome the activation energy of this cleavage.
- **Heating:** Heat the reaction mixture to 140 °C and stir vigorously for 3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate eluent).
- **Quenching and Extraction:** After cooling to room temperature, dilute the mixture with water (150 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).
 - **Causality Explanation:** Dilution with water quenches the reaction and dissolves inorganic salts. Dichloromethane is used to extract the organic product from the aqueous phase.
- **Washing and Drying:** Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- **Solvent Removal:** Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

- Product Isolation: The resulting crude product, a brown solid, can be used directly or further purified by silica gel column chromatography if necessary to yield the pure **3-Fluoro-4-hydroxybenzaldehyde** (typical yield >95%).^[5]

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of **3-Fluoro-4-hydroxybenzaldehyde** stems from the distinct reactivity of its three key components: the aldehyde group, the phenolic hydroxyl group, and the fluorinated aromatic ring.

[Click to download full resolution via product page](#)

Caption: Key reactive sites on the **3-Fluoro-4-hydroxybenzaldehyde** molecule.

Reactions at the Aldehyde Group

The aldehyde is a potent electrophile, readily undergoing nucleophilic addition. This is the basis for its most common applications in multistep synthesis.

- Schiff Base (Imine) Formation: Reacts with primary amines under mildly acidic conditions to form imines. This reaction is fundamental in the synthesis of various biologically active heterocyclic compounds and ligands.[4][7] Hydrazone derivatives, formed via condensation with phenylhydrazine derivatives, have shown potent anti-inflammatory activity.[4]
- Aldol and Knoevenagel Condensations: Reacts with ketones or other compounds containing active methylene groups (e.g., malonic acid derivatives) in the presence of a base. This is used to synthesize curcuminoid analogs and chalcones, many of which exhibit significant cytotoxicity against cancer cell lines.[4]
- Wittig Reaction: Can be converted to an alkene using a phosphorus ylide. This has been exploited to synthesize derivatives of caffeic acid phenylethyl amide with cytoprotective properties.[4]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a potent phenoxide nucleophile.

- O-Alkylation/O-Arylation: The phenoxide can react with alkyl halides or activated aryl halides (Williamson ether synthesis) to form ethers. This is a critical step for modifying solubility, metabolic stability, and receptor binding affinity in drug candidates.
- Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form esters, which can serve as prodrugs or protecting groups.

Reactions on the Aromatic Ring

The electronic properties of the substituents dictate the regioselectivity of electrophilic aromatic substitution (EAS).

- Substituent Effects: The hydroxyl group is a strongly activating, ortho/para-directing group due to the resonance donation of its lone pairs. The fluorine atom is deactivating via a strong

inductive effect (-I) but is also ortho/para-directing due to a resonance effect (+R). The aldehyde group is a meta-directing, deactivating group.

- Regioselectivity: The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho to it (C5 and C3). However, the C3 position is already occupied by fluorine. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Part 4: Applications in Research and Development

3-Fluoro-4-hydroxybenzaldehyde is not an end-product but a high-value intermediate, particularly in the field of drug discovery.

- Oncology: It is a key building block for curcuminoid analogs that have demonstrated significant inhibitory concentrations (IC_{50}) against human ovarian cancer cell lines, such as A2780.[4]
- Anti-Inflammatory Agents: Used to synthesize hydrazone derivatives that are potent inhibitors of macrophage migration inhibitory factor (MIF), a key proinflammatory cytokine, indicating potential applications in treating sepsis and other inflammatory diseases.[4]
- Neuroprotective Agents: Serves as a precursor for diarylheptanoid derivatives designed as dual inhibitors of histone deacetylase (HDAC) and β -amyloid aggregation, targeting neurodegenerative diseases like Alzheimer's.
- Materials Science: The parent compound, 4-hydroxybenzaldehyde, is used in the synthesis of polymers and liquid crystals.[8] The fluorinated analog offers a route to materials with modified thermal stability, dielectric properties, and hydrophobicity.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling of **3-Fluoro-4-hydroxybenzaldehyde** is essential.

- GHS Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][3][9]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][10] If dust is generated, use respiratory protection (e.g., N95 respirator).[1]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is recommended to keep the material under an inert gas like nitrogen and protect it from light.

Conclusion

3-Fluoro-4-hydroxybenzaldehyde is a strategically important molecular scaffold whose value is derived from the interplay of its functional groups. The aldehyde provides a reliable handle for carbon-carbon and carbon-nitrogen bond formation, the hydroxyl group allows for facile derivatization to modulate properties, and the fluorine atom imparts unique electronic characteristics that can enhance biological activity and metabolic stability. For the medicinal chemist and materials scientist, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the design of novel and effective molecules.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587250, **3-Fluoro-4-hydroxybenzaldehyde**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10192584, 3,5-Difluoro-4-hydroxybenzaldehyde.
- Elguero, J., et al. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED.
- Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- Ranjbar-Karimi, R., et al. (2017). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, RSC Publishing.
- Trabocchi, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d₆, experimental) (HMDB0011718).

- Molbase. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- Slanina, Z., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. downloads.ossila.com [downloads.ossila.com]
- 2. 3-Fluoro-4-hydroxybenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Fluorinated Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106929#3-fluoro-4-hydroxybenzaldehyde-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com